molecular formula C14H17FO3 B8507430 8-(2-Fluorophenyl)-1,4-dioxa-spiro[4.5]decan-8-ol

8-(2-Fluorophenyl)-1,4-dioxa-spiro[4.5]decan-8-ol

Cat. No. B8507430
M. Wt: 252.28 g/mol
InChI Key: QFPSICOUJFOSMR-UHFFFAOYSA-N
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Patent
US06255315B1

Procedure details

To a solution of 8-(2-fluorophenyl)-1,4-dioxa-spiro[4.5]decan-8-ol (5.8 g, 23 mmol) in dioxane (100 mL), cooled to 0° C. was added hydrogen chloride (1M in water, 75 ml, 75 mmol). The reaction mixture was stirred for 2 hour at room temperature, extracted with ethyl ether (2×200 mL) and washed with saturated bicarbonate solution, water and brine. Drying and solvent evaporation gave 4-(2-Fluorophenyl)-4-hydroxy-cyclohexanone in quantitative yield.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([OH:18])[CH2:17][CH2:16][C:11]2(OCC[O:12]2)[CH2:10][CH2:9]1.Cl>O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([OH:18])[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×200 mL)
WASH
Type
WASH
Details
washed with saturated bicarbonate solution, water and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
solvent evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1(CCC(CC1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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